N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)propan-2-amine
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Overview
Description
N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)propan-2-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is characterized by the presence of an imidazole ring substituted with an ethyl group and a propan-2-amine group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)propan-2-amine typically involves the cyclization of amido-nitriles or the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of glyoxal and ammonia as starting materials. The process includes the formation of intermediate compounds, which are then cyclized to form the imidazole ring. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and substituted imidazole compounds. These products have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)propan-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can interact with biological membranes, affecting cell signaling pathways and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1H-imidazole
- 2-methyl-1H-imidazole
- 4,5-dihydro-1H-imidazole
Uniqueness
N-(1-(1-ethyl-1H-imidazol-2-yl)ethyl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and propan-2-amine groups enhances its solubility and reactivity compared to other imidazole derivatives .
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-[1-(1-ethylimidazol-2-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C10H19N3/c1-5-13-7-6-11-10(13)9(4)12-8(2)3/h6-9,12H,5H2,1-4H3 |
InChI Key |
FOKGQGGFNIQEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C(C)NC(C)C |
Origin of Product |
United States |
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